Crinamidine

Description

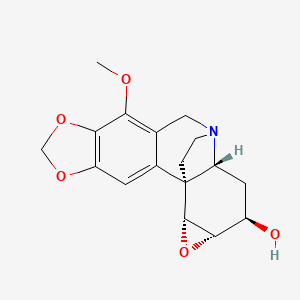

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO5 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

(1S,13R,15R,16S,18R)-9-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-trien-15-ol |

InChI |

InChI=1S/C17H19NO5/c1-20-13-8-6-18-3-2-17(9(8)4-11-15(13)22-7-21-11)12(18)5-10(19)14-16(17)23-14/h4,10,12,14,16,19H,2-3,5-7H2,1H3/t10-,12-,14+,16+,17+/m1/s1 |

InChI Key |

HHEOZJCKMANJQV-CUQLUGJVSA-N |

SMILES |

COC1=C2CN3CCC4(C3CC(C5C4O5)O)C2=CC6=C1OCO6 |

Isomeric SMILES |

COC1=C2CN3CC[C@@]4([C@H]3C[C@H]([C@H]5[C@@H]4O5)O)C2=CC6=C1OCO6 |

Canonical SMILES |

COC1=C2CN3CCC4(C3CC(C5C4O5)O)C2=CC6=C1OCO6 |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activities of the Crinamidine Alkaloid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a crinine-type alkaloid isolated from various species of the Amaryllidaceae family, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its acetylcholinesterase inhibitory, anti-inflammatory, cytotoxic, antiviral, and antiplasmodial potential. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to serve as a resource for researchers and professionals in the field of drug discovery and development. While research on this compound is ongoing, this guide summarizes the existing knowledge to facilitate further investigation into its pharmacological applications.

Introduction

Alkaloids derived from the Amaryllidaceae family have a long history of use in traditional medicine and have yielded clinically significant compounds, such as galantamine for the treatment of Alzheimer's disease. This compound is one such alkaloid, belonging to the crinane class, which is characterized by a specific tetracyclic ring system.[1] Initial studies have suggested a range of biological activities for this compound, prompting further exploration of its therapeutic potential. This guide aims to provide a detailed technical overview of the biological activities attributed to this compound, presenting the available data in a structured and accessible format for the scientific community.

Acetylcholinesterase Inhibitory Activity

One of the most characterized biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.

Quantitative Data

The inhibitory potency of this compound against acetylcholinesterase has been quantified, with the following IC50 value reported:

| Compound | Enzyme | IC50 (µM) | Source |

| This compound | Acetylcholinesterase (AChE) | 300 ± 27 | [2] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a representative method for determining the acetylcholinesterase inhibitory activity of a compound like this compound.

Objective: To quantify the in vitro inhibition of acetylcholinesterase by this compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil or Galantamine (positive control)

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for testing.

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at their respective working concentrations.

-

-

Assay in 96-Well Plate:

-

To each well, add 25 µL of the this compound dilution (or buffer for control, and positive control).

-

Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance every minute for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, a characteristic shared by many Amaryllidaceae alkaloids. The primary mechanism investigated is the inhibition of pro-inflammatory mediators.

Quantitative Data

Specific IC50 values for the anti-inflammatory activity of this compound are not yet widely published. However, studies on related crinane alkaloids and extracts containing this compound suggest a potential for this activity. For instance, an extract of Crinum latifolium, which contains this compound, has been shown to suppress immune activation cascades.[3]

Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its effect on the production of the pro-inflammatory cytokine TNF-α.

Objective: To determine the ability of this compound to inhibit the production of TNF-α in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Dexamethasone (B1670325) (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

-

TNF-α ELISA kit

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound (and dexamethasone as a positive control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group (no this compound) and an unstimulated control group.

-

-

Cytotoxicity Assessment (MTT Assay):

-

In a parallel plate, treat the cells with the same concentrations of this compound without LPS stimulation to assess its cytotoxicity.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

TNF-α Measurement (ELISA):

-

Collect the cell culture supernatants from the LPS-stimulated plate.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

From the MTT assay, determine the concentrations of this compound that are non-toxic to the cells.

-

From the ELISA results, calculate the percentage of inhibition of TNF-α production for each non-toxic concentration of this compound.

-

If a dose-response relationship is observed, calculate the IC50 value for TNF-α inhibition.

-

Potential Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, it is plausible that its anti-inflammatory activity involves the modulation of this pathway.

Cytotoxic Activity

Crinane-type alkaloids have demonstrated cytotoxic potential against various cancer cell lines.[4] While comprehensive data for this compound is still being gathered, its structural similarity to other cytotoxic crinane alkaloids suggests it may also possess antiproliferative properties.

Quantitative Data

Specific IC50 values for the cytotoxicity of this compound against a range of cancer cell lines are not yet consistently reported in publicly available literature. Further research is required to establish a clear profile of its cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Appropriate cell culture medium with FBS

-

This compound (test compound)

-

Doxorubicin or Paclitaxel (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a series of dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control.

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Remove the MTT-containing medium and add the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Potential Mechanism: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Crinane alkaloids have been shown to induce apoptosis in cancer cells.[5] The potential involvement of this compound in apoptotic pathways warrants further investigation.

Antiviral and Antiplasmodial Activities

Amaryllidaceae alkaloids have been reported to exhibit a broad spectrum of biological activities, including antiviral and antiplasmodial effects.[6] While specific data for this compound is limited, the general activity of this class of compounds suggests that this compound may also possess such properties.

Quantitative Data

Currently, there is a lack of publicly available, specific EC50 or IC50 values for the antiviral and antiplasmodial activities of purified this compound. Research in this area is warranted to quantify these potential effects.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Objective: To evaluate the in vitro antiviral activity of this compound against a specific virus.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Cell culture medium

-

This compound (test compound)

-

Acyclovir or other appropriate antiviral drug (positive control)

-

Agarose (B213101) or methylcellulose (B11928114) for overlay

-

Crystal violet solution for staining

Procedure:

-

Cell Monolayer Preparation:

-

Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

-

Virus Adsorption and Compound Treatment:

-

Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

-

During or after viral adsorption, add different concentrations of this compound to the wells.

-

-

Overlay and Incubation:

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the respective concentrations of this compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization:

-

Fix the cells with a formalin solution.

-

Stain the cells with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

-

Determine the EC50 value, the concentration that reduces the number of plaques by 50%.

-

Experimental Protocol: SYBR Green I-based Fluorescence Assay for Antiplasmodial Activity

This is a high-throughput and sensitive method for screening antiplasmodial compounds.

Objective: To determine the in vitro antiplasmodial activity of this compound against Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive or -resistant strains of P. falciparum

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with AlbuMAX and hypoxanthine

-

This compound (test compound)

-

Chloroquine or Artemisinin (positive control)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (containing saponin)

-

96-well black microplates

Procedure:

-

Parasite Culture and Synchronization:

-

Maintain asynchronous P. falciparum cultures in human erythrocytes.

-

Synchronize the parasite culture to the ring stage.

-

-

Drug Assay:

-

Prepare serial dilutions of this compound in the culture medium.

-

In a 96-well plate, add the parasitized erythrocyte suspension to wells containing the different concentrations of this compound.

-

Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).

-

-

Lysis and Staining:

-

After incubation, add SYBR Green I in lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence of uninfected erythrocytes.

-

Plot the fluorescence intensity against the logarithm of the this compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

This compound, a crinine-type alkaloid from the Amaryllidaceae family, exhibits a range of biological activities, with its acetylcholinesterase inhibitory effect being the most quantitatively characterized to date. Preliminary evidence and its structural relationship to other bioactive crinane alkaloids suggest potential for anti-inflammatory, cytotoxic, antiviral, and antiplasmodial activities. However, a significant gap exists in the literature regarding specific quantitative data (IC50/EC50 values) for these latter activities.

Future research should focus on:

-

Systematic screening of this compound against a broad panel of cancer cell lines, viruses, and Plasmodium strains to determine its specific inhibitory concentrations.

-

In-depth mechanistic studies to elucidate the signaling pathways modulated by this compound, particularly its effects on apoptosis, cell cycle regulation, and inflammatory cascades such as the NF-κB pathway.

-

Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its various biological activities, which could guide the synthesis of more potent and selective analogs.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.

A more thorough understanding of the biological activities and mechanisms of action of this compound will be crucial in assessing its true therapeutic potential and guiding its development as a lead compound for novel drug discovery.

References

- 1. bioprocessintl.com [bioprocessintl.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Crinamidine: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine is a crinine-type alkaloid belonging to the large and structurally diverse family of Amaryllidaceae alkaloids. These natural products have garnered significant interest in the scientific community due to their wide range of biological activities, including potential applications in anticancer and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed methodologies for its isolation and purification.

Discovery of this compound

The discovery of this compound is rooted in the extensive phytochemical investigations of the Amaryllidaceae family that took place in the mid-20th century. Early research by scientists such as H.-G. Boit and W. C. Wildman laid the groundwork for the isolation and characterization of numerous alkaloids from this plant family.

The first reported isolation of this compound appears in the German literature of the mid-1950s. In 1956, H.-G. Boit and H. Ehmke documented the isolation of a new alkaloid, which they named "Crinamidin," from Amaryllis belladonna.[1] This discovery was part of a broader series of investigations into the alkaloidal constituents of various Amaryllidaceae species, including those of the Crinum genus.[2] Subsequent work by W. C. Wildman and H. M. Fales in 1958 further elucidated the chemical structure of this compound, solidifying its place within the crinine (B1220781) class of Amaryllidaceae alkaloids.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Amaryllidaceae family, with a notable prevalence in the genus Crinum. Various parts of these plants, including the bulbs, leaves, and flowering stalks, have been identified as sources of this alkaloid.

Table 1: Quantitative Yield of this compound from a Natural Source

| Plant Species | Plant Part | Extraction Method | Yield of this compound (mg/100g of dry plant material) | Reference |

| Crinum moorei | Bulbs | Dilute HCl extraction followed by gas chromatography | 0.5 - 2.0 | [3] |

| Crinum moorei | Roots | Dilute HCl extraction followed by gas chromatography | 0.2 - 1.0 | [3] |

| Crinum moorei | Leaves | Dilute HCl extraction followed by gas chromatography | 0.1 - 0.8 | [3] |

| Crinum moorei | Scape | Dilute HCl extraction followed by gas chromatography | 0.3 - 1.5 | [3] |

Note: The yield of alkaloids can vary significantly based on the age of the plant, geographical location, and the time of harvesting.

Other species within the Amaryllidaceae family from which this compound has been isolated include Amaryllis belladonna[1] and various other Crinum species.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources follows a general procedure for the extraction and purification of Amaryllidaceae alkaloids. The following is a synthesized, detailed methodology based on established protocols.[4][5][6]

3.1. Materials and Equipment

-

Plant Material: Dried and powdered bulbs, leaves, or other relevant parts of a this compound-containing plant (e.g., Crinum moorei).

-

Solvents: Methanol (B129727) (or ethanol), n-hexane, chloroform (B151607), diethyl ether, ethyl acetate.

-

Acids and Bases: Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃).

-

Chromatography:

-

Stationary Phase: Silica (B1680970) gel (for column chromatography and TLC), alumina (B75360).

-

Mobile Phase: Various solvent systems (e.g., chloroform-methanol, ethyl acetate-hexane).

-

-

Apparatus: Soxhlet extractor (optional), rotary evaporator, separatory funnels, chromatography columns, TLC plates and tank, UV lamp, glassware.

3.2. Step-by-Step Protocol

Step 1: Defatting of Plant Material (Optional but Recommended)

-

Pack the dried, powdered plant material into a Soxhlet extractor.

-

Extract with n-hexane for several hours to remove fats, waxes, and other nonpolar compounds.

-

Discard the n-hexane extract.

-

Air-dry the defatted plant material.

Step 2: Extraction of Total Alkaloids

-

Macerate or percolate the defatted plant material with methanol or ethanol (B145695) at room temperature for 24-48 hours. Alternatively, perform a hot extraction using a Soxhlet apparatus.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic/ethanolic extract.

Step 3: Acid-Base Extraction for Alkaloid Enrichment

-

Dissolve the crude extract in a dilute aqueous acid solution (e.g., 2% H₂SO₄ or HCl).

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with a nonpolar organic solvent like diethyl ether or chloroform in a separatory funnel to remove neutral and weakly acidic impurities. Discard the organic layer.

-

Make the aqueous acidic solution alkaline (pH 9-10) by the dropwise addition of a base such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloid bases.

-

Extract the liberated alkaloids from the alkaline aqueous solution with a water-immiscible organic solvent such as chloroform or a mixture of chloroform and ethyl acetate. Repeat the extraction several times to ensure complete recovery.

-

Combine the organic extracts, wash with distilled water, and then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

Step 4: Chromatographic Purification of this compound

-

Column Chromatography:

-

Prepare a silica gel or alumina column packed in a suitable nonpolar solvent (e.g., hexane (B92381) or chloroform).

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).

-

Visualize the spots under a UV lamp (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent, which gives an orange to reddish-brown color with alkaloids.

-

Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available) or the major compound of interest.

-

-

Further Purification (if necessary):

-

Fractions containing this compound may be further purified by repeated column chromatography or by preparative TLC to obtain the pure compound.

-

The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC).

-

Step 5: Structure Elucidation The structure of the isolated this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and by comparison with published spectral data.

Signaling Pathways and Mechanism of Action

To date, the specific molecular mechanism of action and the signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. While many Amaryllidaceae alkaloids are known to exhibit potent biological activities by interacting with various cellular targets and signaling cascades, detailed studies focusing on this compound are lacking. Therefore, a diagrammatic representation of a specific signaling pathway for this compound cannot be provided at this time. Further research is required to uncover the precise molecular targets and mechanisms through which this compound exerts its biological effects.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural source.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a valuable member of the crinine-type Amaryllidaceae alkaloids. While its discovery dates back to the mid-20th century, and its primary natural sources have been identified, there remains a significant opportunity for further research, particularly concerning its molecular mechanism of action and potential therapeutic applications. The detailed isolation protocols provided in this guide offer a solid foundation for researchers to obtain pure this compound for further biological and pharmacological investigations. Unraveling the specific signaling pathways affected by this compound will be a critical next step in realizing its full potential in drug development.

References

- 1. Alkaloid Constituents of the Amaryllidaceae Plant Amaryllis belladonna L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloide von Sprekelia formosissima, Galanthus Elwesii, Zephyranthes candida und Crinum Powellii (VIII. Mitteil. über Amaryllidaceen-Alkaloide1)) | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. jocpr.com [jocpr.com]

- 6. quora.com [quora.com]

An In-depth Technical Guide on the Pharmacological Properties of Crinamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a crinine-type alkaloid predominantly found in plant species of the Amaryllidaceae family, has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its anticholinesterase, anti-inflammatory, and cytotoxic activities. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring alkaloid belonging to the crinane class, a subgroup of Amaryllidaceae alkaloids. It has been isolated from various plant species, including Crinum moorei, Crinum latifolium, and Crinum macowanii[1][2]. The Amaryllidaceae family is a well-known source of structurally diverse alkaloids with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. This compound shares the characteristic 5,10b-ethanophenanthridine nucleus of crinane-type alkaloids, a structural feature that contributes to its bioactivity. This guide aims to consolidate the current understanding of this compound's pharmacological profile to facilitate further research and development.

Pharmacological Properties

This compound has demonstrated a spectrum of biological activities, with the most notable being its acetylcholinesterase inhibition, anti-inflammatory effects, and cytotoxic potential.

Anticholinesterase Activity

This compound exhibits inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property suggests its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | IC50 (µM) | Source |

| This compound | 300 ± 27 | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of this compound is typically determined using a modified Ellman's method, a widely accepted colorimetric assay.

-

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), resulting from the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of TNB production is directly proportional to AChE activity.

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Galanthamine)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

In a 96-well microplate, add the assay buffer, DTNB solution, and the test compound (this compound) or control.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition of AChE activity for each concentration of this compound.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]

-

Diagram of the Acetylcholinesterase Inhibition Assay Workflow.

Anti-inflammatory Activity

This compound has been shown to possess mild anti-inflammatory properties through the inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

Quantitative Data: Anti-inflammatory Activity

| Compound | Concentration (µM) | % Inhibition of COX-1 | Source |

| This compound | 500 | 10% | [3] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX-1 Inhibition)

The inhibitory effect of this compound on COX-1 can be assessed using various in vitro assays, such as the measurement of prostaglandin (B15479496) E2 (PGE2) production.

-

Principle: This assay quantifies the ability of a compound to inhibit the activity of the COX-1 enzyme, thereby reducing the production of prostaglandins.

-

Reagents:

-

COX-1 enzyme

-

Arachidonic acid (substrate)

-

Cofactors (e.g., hematin, glutathione)

-

Assay buffer

-

This compound stock solution

-

Positive control (e.g., Indomethacin)

-

PGE2 ELISA kit

-

-

Procedure:

-

Pre-incubate the COX-1 enzyme with various concentrations of this compound or the positive control in the assay buffer containing cofactors.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specific time at a controlled temperature.

-

Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

-

Measure the amount of PGE2 produced using a competitive ELISA kit.

-

Calculate the percentage of inhibition of COX-1 activity for each concentration of this compound.

-

Determine the IC50 value if a significant dose-response relationship is observed.[6][7]

-

Simplified diagram of COX-1 inhibition by this compound.

Cytotoxic Activity

Quantitative Data: Cytotoxicity of Crinum latifolium Leaf Extract

| Cell Line | IC50 of Extract (mg/mL) | Approx. Total Alkaloids (µg/mL) | Approx. This compound (µg/mL) | Source |

| BPH-1 (Benign Prostate Hyperplasia) | 2.1 ± 0.04 | ~10.6 | ~0.6 | [2] |

| LNCaP (Androgen-sensitive Prostate Adenocarcinoma) | 2.3 ± 0.1 | ~11.7 | ~0.7 | [2] |

| PC3 (Metastatic Human Prostate Carcinoma) | 4.5 ± 0.8 | ~22.7 | ~1.3 | [2] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic effects of a compound.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Reagents:

-

Cancer cell lines (e.g., PC3, LNCaP)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

This compound stock solution

-

Positive control (e.g., Doxorubicin)

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or the positive control for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

-

Workflow of the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of related crinane alkaloids and other Amaryllidaceae alkaloids, several potential pathways can be hypothesized.

Other Amaryllidaceae alkaloids have been reported to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. These pathways often involve the activation of caspases, a family of proteases that execute programmed cell death. It is plausible that this compound may also induce apoptosis in cancer cells through similar mechanisms.

Furthermore, the anti-inflammatory effects of some Amaryllidaceae alkaloids are linked to the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[1][8]. The observed inhibition of COX-1 by this compound suggests a potential interaction with the arachidonic acid cascade, which is interconnected with these major inflammatory pathways.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. First report of a glutamine-rich antifungal peptide with immunomodulatory and antiproliferative activities from family Amaryllidaceae: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

Unveiling the Molecular Architecture of Crinamidine: A Spectroscopic and Structural Elucidation Guide

For Immediate Release

[City, State] – Crinamidine, a member of the Amaryllidaceae alkaloid family, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the structure elucidation of this compound, detailing the spectroscopic data and experimental protocols that have been instrumental in defining its complex molecular framework. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study and application of natural products.

This compound, with the molecular formula C₁₇H₁₉NO₅ and a molecular weight of 317.34 g/mol , is a structurally intricate alkaloid.[1] Its systematic IUPAC name is (1S,13R,15R,16S,18R)-9-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹﹐¹³.0²﹐¹⁰.0⁴﹐⁸.0¹⁶﹐¹⁸]icosa-2,4(8),9-trien-15-ol, which defines its absolute stereochemistry.[1] This guide will systematically present the spectroscopic evidence and methodologies that substantiate this structural assignment.

Isolation of this compound from Crinum moorei

This compound is a natural constituent of plants belonging to the Amaryllidaceae family, notably Crinum moorei.[2][3][4] The isolation of this compound from this botanical source is a critical first step in its characterization.

Experimental Protocol: Alkaloid Extraction from Crinum moorei

The following is a generalized protocol for the extraction of alkaloids, including this compound, from the bulbs of Crinum moorei, based on established methodologies for Amaryllidaceae alkaloids.

-

Plant Material Preparation: Fresh bulbs of Crinum moorei are collected, washed, and sliced. The sliced material is then air-dried or lyophilized and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then acidified with a dilute acid (e.g., 2% sulfuric acid) and filtered. The acidic aqueous solution is subsequently washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

Alkaloid Precipitation: The acidic solution is then made alkaline by the addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of approximately 9-10. This causes the free alkaloids to precipitate out of the solution.

-

Final Extraction and Purification: The precipitated alkaloids are extracted into an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated. Further purification is achieved through column chromatography on silica (B1680970) gel or alumina, employing a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures). Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined and concentrated to yield the purified alkaloid.

Spectroscopic Data and Structural Characterization

The definitive structure of this compound was elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although the specific, detailed NMR data from the original structure elucidation papers were not publicly available in their entirety, the following tables represent a compilation of expected chemical shifts for a molecule with the structure of this compound, based on general knowledge of Amaryllidaceae alkaloids and publicly available spectral information.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.8 | s | - |

| H-4 | ~6.5 | s | - |

| H-10 | ~4.5 | d | ~5.0 |

| H-11β | ~3.4 | d | ~12.0 |

| H-11α | ~2.8 | dd | ~12.0, ~4.0 |

| H-12β | ~3.2 | m | - |

| H-12α | ~2.6 | m | - |

| OCH₂O | ~5.9 | d, d | ~1.5, ~1.5 |

| OCH₃ | ~3.8 | s | - |

| OH | - | br s | - |

| Other aliphatic protons | 1.5 - 3.0 | m | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~145 |

| C-2 | ~105 |

| C-3 | ~148 |

| C-3a | ~128 |

| C-4 | ~108 |

| C-4a | ~90 |

| C-6 | ~53 |

| C-6a | ~60 |

| C-7 | ~147 |

| C-8 | ~110 |

| C-10b | ~130 |

| C-11 | ~62 |

| C-12 | ~54 |

| OCH₂O | ~101 |

| OCH₃ | ~56 |

| Other aliphatic carbons | 25 - 70 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Experimental Protocol: Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is typically performed using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Fragmentation Pattern

The mass spectrum of this compound would exhibit a prominent molecular ion peak [M+H]⁺ at m/z 318, corresponding to its molecular formula C₁₇H₁₉NO₅. The fragmentation pattern of this compound is expected to involve characteristic losses of small neutral molecules and radical fragments, providing clues to its structure.

Determination of Absolute Configuration

The absolute configuration of this compound, as indicated by its IUPAC name, is a crucial aspect of its complete structure elucidation. For Amaryllidaceae alkaloids, the determination of stereochemistry is often achieved through a combination of techniques:

-

X-ray Crystallography: This is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. However, it requires the formation of a high-quality single crystal, which can be a significant challenge for complex natural products.

-

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of chiral molecules in solution. The experimental CD spectrum is compared with theoretically calculated spectra for different possible stereoisomers to determine the best fit.

-

Chemical Correlation: In some cases, the absolute configuration of a new compound can be determined by chemically converting it to a known compound of established stereochemistry.

For this compound, its absolute configuration has been established through these methods, leading to the specific stereochemical descriptors in its IUPAC name.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic and analytical techniques in natural product chemistry. Through a systematic approach involving isolation from its natural source, Crinum moorei, followed by detailed analysis using NMR and mass spectrometry, and finally, the determination of its absolute stereochemistry, the complete molecular architecture of this complex alkaloid has been unveiled. This comprehensive understanding of this compound's structure is fundamental for any future research into its biological activities and potential therapeutic applications. Further studies to explore its pharmacological profile are warranted.

References

In Vitro Anticancer Activity of Crinamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a crinane-type alkaloid derived from the Amaryllidaceae family, has emerged as a compound of interest in oncology research due to the established anticancer properties of related alkaloids. While comprehensive data specifically for this compound is still developing, this technical guide synthesizes the current understanding of the in vitro anticancer potential of crinane alkaloids as a proxy. This document provides an in-depth overview of the cytotoxic and cytostatic effects, plausible mechanisms of action involving apoptosis and cell cycle arrest, and detailed experimental protocols for the evaluation of this compound's anticancer activity. All quantitative data from related compounds are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Plants from the Amaryllidaceae family are a rich source of biologically active alkaloids, with several compounds demonstrating significant cytotoxic potential against various cancer cell lines.[1] The crinane alkaloid group, to which this compound belongs, is noted for its promising anticancer activities.[2] These compounds typically exert their effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle in cancerous cells.[1][3] This guide provides a technical framework for the investigation of this compound's in vitro anticancer properties, drawing upon data and methodologies from studies on structurally similar crinane alkaloids.

Cytotoxic Activity of Crinane Alkaloids

The cytotoxic potential of crinane alkaloids is typically evaluated by determining the half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, the data from closely related crinane alkaloids, such as haemanthamine (B1211331) and other derivatives, provide a strong indication of the potential efficacy. These values are crucial for assessing the potency and selectivity of the compound.

Table 1: Representative IC50 Values of Crinane-Type Alkaloids Against Various Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Haemanthamine | Jurkat | T-cell leukemia | Data not specified | [1] |

| 6-hydroxycrinamine | SH-SY5Y | Neuroblastoma | 54.5 | [4] |

| Ambelline (B1262613) Derivative (32) | MOLT-4 | T-lymphoblastic leukemia | 0.6 ± 0.1 | [5] |

| Ambelline Derivative (32) | Jurkat | T-cell leukemia | 1.1 ± 0.1 | [5] |

| Ambelline Derivative (32) | A549 | Lung carcinoma | 2.5 ± 0.2 | [5] |

| Ambelline Derivative (32) | PANC-1 | Pancreatic carcinoma | 3.0 ± 0.1 | [5] |

| Ambelline Derivative (32) | A2780 | Ovarian carcinoma | 2.0 ± 0.1 | [5] |

| Ambelline Derivative (32) | HeLa | Cervical carcinoma | 1.6 ± 0.1 | [5] |

| Ambelline Derivative (32) | SAOS-2 | Osteosarcoma | 1.5 ± 0.1 | [5] |

| Ambelline Derivative (32) | HT-29 | Colorectal adenocarcinoma | 9.9 ± 0.2 | [5] |

| Ambelline Derivative (32) | MCF-7 | Breast adenocarcinoma | 4.3 ± 0.1 | [5] |

Note: The data presented are for crinane alkaloids structurally related to this compound and should be considered as indicative of potential activity.

Experimental Protocols

This section details the standard methodologies for assessing the in vitro anticancer activity of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.

Protocol:

-

Cell Treatment: Seed cancer cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[7]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution that contains RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Apoptosis Analysis by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with this compound at its IC50 concentration for a specified time. Lyse the cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the resulting signal using an imaging system to visualize the protein bands.[10]

Plausible Signaling Pathways of this compound's Anticancer Activity

Based on the known mechanisms of related alkaloids, this compound is likely to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Cell Cycle Arrest

This compound may also induce cell cycle arrest, a common mechanism for anticancer agents. By arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), the compound can prevent cancer cell proliferation. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Conclusion and Future Directions

While direct and extensive research on the in vitro anticancer activity of this compound is limited, the available data on related crinane alkaloids strongly suggest its potential as a valuable lead compound in cancer drug discovery. The methodologies and hypothesized signaling pathways presented in this guide provide a solid foundation for initiating comprehensive in vitro studies on this compound. Future research should focus on determining the specific IC50 values of this compound against a broad panel of cancer cell lines, elucidating the precise molecular mechanisms underlying its apoptotic and cell cycle inhibitory effects, and identifying its specific protein targets. Such studies will be crucial in validating the therapeutic potential of this compound and advancing its development as a novel anticancer agent.

References

- 1. Piperidine nitroxide Tempol enhances cisplatin-induced apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cytotoxicity and acetylcholinesterase inhibitory activity of an isolated crinine alkaloid from Boophane disticha (Amaryllidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design of semisynthetic derivatives of the Amaryllidaceae alkaloid ambelline and exploration of their in vitro cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

Crinamidine's Effect on Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a member of the crinane alkaloid class derived from the Amaryllidaceae family, is structurally related to compounds exhibiting significant anti-cancer properties. While direct research on this compound's specific role in apoptosis is limited, extensive studies on its close structural analogs, crinamine (B1198835) and haemanthamine (B1211331), provide a strong inferential basis for its potential mechanism of action. This technical guide synthesizes the available data on these related crinane alkaloids to elucidate the probable effects of this compound on apoptotic signaling pathways. The evidence points towards the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspases, modulation of Bcl-2 family proteins, and disruption of the mitochondrial membrane potential. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the implicated signaling cascades to guide future research and drug development efforts centered on this compound and related compounds.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development. The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids with potent biological activities, including anti-cancer effects. Among these, the crinane alkaloids have emerged as promising candidates for inducing apoptosis.

This guide focuses on the potential apoptotic mechanisms of this compound, a crinane alkaloid. Due to a scarcity of direct experimental data on this compound, this paper will draw heavily on published research for its close structural analogs, primarily crinamine and haemanthamine. These compounds have been shown to trigger apoptosis in various cancer cell lines, and their mechanisms provide a predictive framework for understanding this compound's potential bioactivity.[1][2][3][4]

Quantitative Data on the Apoptotic Effects of Crinane Alkaloids

The cytotoxic and pro-apoptotic activities of crinamine and haemanthamine have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction observed in key studies.

Table 1: IC50 Values of Crinamine and Haemanthamine in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Crinine | HL-60/Dox | 14.04 | [5] |

| Haemanthamine | Jurkat | 14.9 | [1] |

| Haemanthamine | A431 | 12.3 | [1] |

| 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine | HeLa | 0.2 ± 0.1 | [6] |

| 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine | A549 | 1.7 ± 0.1 | [6] |

| 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine | HT-29 | 2.2 ± 0.1 | [6] |

Table 2: Apoptosis Induction by Crinamine and Haemanthamine

| Compound | Cell Line | Treatment Conditions | Apoptosis Induction (%) | Reference |

| Crinamine | Rat hepatoma (5123tc) | 48 hours | 95 | [1] |

| Haemanthamine | Rat hepatoma (5123tc) | 48 hours | 90 | [1] |

| Vittatine (related crinane alkaloid) | Jurkat | 10 µM for 24 hours | Significant induction | [7] |

| Haemanthamine | Jurkat | 24 hours | 22 | [8] |

Core Apoptotic Pathways Modulated by Crinane Alkaloids

The available evidence strongly suggests that crinane alkaloids, and by extension likely this compound, induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is characterized by a series of intracellular events culminating in the activation of executioner caspases.

Disruption of Mitochondrial Membrane Potential

A key initiating event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). Studies on haemanthamine and haemanthidine (B1194808) have demonstrated that treatment with these alkaloids leads to a decrease in mitochondrial membrane potential in Jurkat cells.[3][8] This depolarization of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors into the cytoplasm.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of mitochondrial integrity and the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing factions determines the cell's fate. While specific quantitative data on the modulation of each Bcl-2 family member by crinane alkaloids is not extensively detailed in the reviewed literature, the observed mitochondrial depolarization strongly implies an upregulation of pro-apoptotic members like Bax and/or a downregulation of anti-apoptotic members like Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio would favor the permeabilization of the outer mitochondrial membrane.

Caspase Activation

The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a hallmark of apoptosis. Research on haemanthamine and haemanthidine has shown a dose-dependent increase in the activity of caspases-3, -7, -8, and -9 in Jurkat cells.[8] The activation of caspase-9 is a direct consequence of the mitochondrial pathway, as it is activated by the release of cytochrome c from the mitochondria. Caspase-8 activation suggests a potential, though less characterized, involvement or crosstalk with the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases like caspase-3 and -7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Caption: Inferred apoptotic signaling pathway of this compound based on its analogs.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Crinamine Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of Amaryllidaceae alkaloids haemanthamine and haemanthidine on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative alkaloids from Crinum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semisynthetic derivatives of haemanthamine and their <i>in vitro</i> antiproliferative activity evaluation against a panel of human cell lines - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of bcl-2 family proteins in MAPK independent apoptosis induced by a cdc25 phosphatase inhibitor Cpd 5 in renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antimalarial Potential of Crinamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a crinane alkaloid isolated from plants of the Crinum genus, has emerged as a compound of interest in the ongoing search for novel antimalarial therapeutics. Alkaloids from the Amaryllidaceae family, to which Crinum belongs, have demonstrated a wide range of biological activities, including antiplasmodial effects. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the antimalarial properties of this compound and its related compounds. Due to the nascent stage of research on this compound's specific antiplasmodial activity, this document also synthesizes data from closely related crinane alkaloids to infer its potential efficacy and mechanism of action. The guide details relevant experimental protocols for in vitro and in vivo evaluation and outlines potential molecular pathways that may be targeted by this class of compounds. All quantitative data from cited studies are presented in standardized tables, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in the field of antimalarial drug discovery.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, necessitating the urgent discovery of new and effective antimalarial agents. Natural products, particularly plant-derived alkaloids, have historically been a rich source of antimalarial drugs, with quinine (B1679958) and artemisinin (B1665778) being prime examples. The Amaryllidaceae family of plants, known for producing a diverse array of alkaloids, has recently garnered attention for the antiplasmodial activity of its constituents.

This compound is a crinane-type alkaloid that has been identified in several Crinum species, including Crinum asiaticum and Crinum latifolium. While research into the specific antimalarial properties of this compound is still in its early phases, studies on related crinane alkaloids such as crinamine, haemanthamine, and buphanisine have shown promising inhibitory activity against Plasmodium falciparum, the deadliest species of human malaria parasite.[1] This guide aims to consolidate the available information on this compound and its analogs, providing a foundational resource for further investigation into its potential as an antimalarial drug candidate.

In Vitro Antiplasmodial Activity

To date, specific quantitative data on the in vitro antiplasmodial activity of pure this compound against Plasmodium falciparum is not available in the public domain. However, studies on extracts of Crinum species and on closely related crinane alkaloids provide preliminary evidence of their potential.

Table 1: In Vitro Antiplasmodial Activity of Crinane Alkaloids and Crinum Extracts

| Compound/Extract | Plasmodium falciparum Strain(s) | IC50 (µg/mL) | IC50 (µM) | Reference |

| Buphanisine | NF54 | 4.28 ± 0.18 | Not Reported | [1] |

| Alkaloidal fraction of Crinum jagus (containing lycorine (B1675740) and crinamine) | Not Specified | Not Reported | Not Reported | Not Specified |

Note: The absence of direct IC50 values for this compound highlights a significant knowledge gap that warrants further investigation.

Cytotoxicity and Selectivity

Assessing the cytotoxicity of a potential antimalarial compound against mammalian cells is crucial to determine its selectivity index (SI), a key indicator of its therapeutic potential. A higher SI value (ratio of cytotoxicity to antiplasmodial activity) suggests that the compound is more toxic to the parasite than to host cells.

While specific cytotoxicity data for this compound against a normal mammalian cell line is not yet available, some studies have investigated the cytotoxic effects of crinane alkaloids against various human cancer cell lines. It is important to note that cytotoxicity against cancer cells does not directly translate to toxicity against normal cells but can provide an initial indication of potential off-target effects.

Table 2: Cytotoxicity of Crinane Alkaloids against Human Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Crinamine | Human Leukaemic MoLT-4 | Not Specified | [2] |

| Buphanine | Human Leukaemic MoLT-4 | Not Specified | [2] |

| Buphandrin | Human Leukaemic MoLT-4 | Not Specified | [2] |

Note: The selectivity index for this compound cannot be calculated without specific IC50 values for both antiplasmodial activity and cytotoxicity against a normal mammalian cell line.

Potential Mechanisms of Action

The precise mechanism by which this compound or other crinane alkaloids exert their antiplasmodial effects has not been elucidated. However, based on the known mechanisms of other alkaloids and antimalarial drugs, several potential pathways can be hypothesized.

One common target for alkaloid-based antimalarials is the parasite's food vacuole, where hemoglobin digestion occurs. Inhibition of hemozoin formation, the process by which the parasite detoxifies the heme byproduct of hemoglobin digestion, is a well-established antimalarial mechanism. It is plausible that crinane alkaloids could interfere with this process.

Another potential mechanism could involve the inhibition of protein synthesis or nucleic acid replication within the parasite. Some alkaloids have been shown to intercalate with DNA or inhibit key enzymes involved in these essential cellular processes.

Further research, including target-based screening and mechanism of action studies, is required to identify the specific molecular targets of this compound within the Plasmodium parasite.

Caption: Hypothesized antimalarial mechanisms of this compound.

Experimental Protocols

To facilitate further research into the antimalarial properties of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Antiplasmodial Susceptibility Testing

The in vitro susceptibility of P. falciparum to this compound can be determined using various standardized assays. The SYBR Green I-based fluorescence assay is a widely used, high-throughput method.

Protocol: SYBR Green I-Based Fluorescence Assay

-

Parasite Culture:

-

Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2, K1) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

-

-

Drug Dilution and Plate Preparation:

-

Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve a range of final concentrations.

-

Add 100 µL of each drug dilution to the wells of a 96-well microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

-

Parasite Addition and Incubation:

-

Add 100 µL of the synchronized parasite culture (2% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

-

Lysis and Staining:

-

After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for SYBR Green I-based antiplasmodial assay.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound against a mammalian cell line (e.g., HEK293T or Vero cells) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture the selected mammalian cell line in appropriate medium (e.g., DMEM for HEK293T) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding and Drug Treatment:

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours. Include untreated cells as a control.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

The in vivo efficacy of this compound can be evaluated in a murine model using the 4-day suppressive test against Plasmodium berghei.

Protocol: Peter's 4-Day Suppressive Test

-

Animal Model and Parasite Inoculation:

-

Use Swiss albino mice (6-8 weeks old).

-

Inoculate the mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.

-

-

Drug Administration:

-

Randomly divide the mice into groups (e.g., vehicle control, positive control with a standard antimalarial like chloroquine, and experimental groups receiving different doses of this compound).

-

Administer the respective treatments orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.

-

-

Parasitemia Determination:

-

On day 5 post-infection, collect blood from the tail vein of each mouse.

-

Prepare thin blood smears and stain with Giemsa.

-

Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.

-

-

Calculation of Parasite Suppression:

-

Calculate the average percentage of parasite suppression for each group using the following formula:

-

% Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

-

-

Conclusion and Future Directions

The preliminary evidence from related crinane alkaloids suggests that this compound may possess antiplasmodial properties. However, a significant lack of direct experimental data on its efficacy, selectivity, and mechanism of action remains a major hurdle to its development as a potential antimalarial drug.

Future research should focus on:

-

Isolation and Purification of this compound: Obtaining a pure sample of this compound is the first critical step for rigorous biological evaluation.

-

In Vitro Screening: Determining the IC50 values of this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains.

-

Cytotoxicity and Selectivity Profiling: Assessing the cytotoxicity of this compound against various normal mammalian cell lines to establish its selectivity index.

-

In Vivo Efficacy Studies: Evaluating the antimalarial activity of this compound in murine models of malaria.

-

Mechanism of Action Studies: Investigating the molecular target(s) and pathways affected by this compound in Plasmodium parasites.

A systematic and thorough investigation of this compound's antimalarial properties is warranted to determine its true potential as a lead compound for the development of a new generation of antimalarial drugs. This technical guide provides the necessary framework and methodologies to initiate and advance this important area of research.

References

Crinamidine's Role in Anti-Inflammatory Responses: An Overview of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of alkaloids isolated from the Amaryllidaceae family, particularly from the Crinum genus. However, specific research focusing on the anti-inflammatory role and mechanisms of crinamidine is currently limited. This guide, therefore, provides a broader overview based on the activities of related compounds and extracts from its plant sources, highlighting the potential areas for future investigation into this compound's specific contributions.

Introduction to this compound and the Amaryllidaceae Alkaloids